BenchChemオンラインストアへようこそ!

N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide

Hexosaminidase inhibitor synthesis Iminosugar intermediate Stereoselective reduction

N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide (CAS 208592-92-1) is a stereochemically defined, tri‑O‑benzyl‑protected piperidine derivative that serves as a critical late‑stage intermediate in the synthesis of GlcNAc‑inspired iminocyclitiols. These iminocyclitiols are among the most potent and selective inhibitors of human N‑acetyl‑β‑hexosaminidase (Hex) reported to date, with the lead compound achieving a Ki of 0.69 nM against Hex B.

Molecular Formula C₂₉H₃₄N₂O₄
Molecular Weight 474.59
CAS No. 208592-92-1
Cat. No. B1142832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide
CAS208592-92-1
Molecular FormulaC₂₉H₃₄N₂O₄
Molecular Weight474.59
Structural Identifiers
SMILESCC(=O)NC1CNC(C(C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)COCC4=CC=CC=C4
InChIInChI=1S/C29H34N2O4/c1-22(32)31-26-17-30-27(21-33-18-23-11-5-2-6-12-23)29(35-20-25-15-9-4-10-16-25)28(26)34-19-24-13-7-3-8-14-24/h2-16,26-30H,17-21H2,1H3,(H,31,32)/t26-,27+,28+,29+/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide (CAS 208592-92-1) – A Key Synthetic Intermediate for Potent Hexosaminidase Inhibitors


N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide (CAS 208592-92-1) is a stereochemically defined, tri‑O‑benzyl‑protected piperidine derivative that serves as a critical late‑stage intermediate in the synthesis of GlcNAc‑inspired iminocyclitiols . These iminocyclitiols are among the most potent and selective inhibitors of human N‑acetyl‑β‑hexosaminidase (Hex) reported to date, with the lead compound achieving a Ki of 0.69 nM against Hex B [1]. The compound itself is not the active inhibitor; rather, its value lies in its orthogonal protecting‑group strategy that enables precise functionalization toward the final pharmacophore.

Why CAS 208592-92-1 Cannot Be Replaced by a Generic Benzyl‑Protected Piperidine in Hexosaminidase Inhibitor Synthesis


The precise (3S,4R,5R,6R) stereochemistry of CAS 208592-92-1 directly mirrors the D‑gluco configuration required for high‑affinity binding to the Hex active site [1]. Substituting a generic benzyl‑protected piperidine—even one with identical protecting groups but differing in stereochemistry at C‑3, C‑4, or C‑5—would produce a diastereomeric intermediate that, upon deprotection, yields an iminocyclitol with a different three‑dimensional arrangement of hydroxyl and acetamido groups. The Ho et al. study demonstrated that even subtle stereochemical changes in the final iminocyclitiol can alter Hex B inhibition by orders of magnitude; the most potent inhibitor (Ki = 0.69 nM) exhibited 2.5×10⁵‑fold selectivity over O‑GlcNAcase, a selectivity that is exquisitely dependent on the correct stereochemistry installed at the intermediate stage [1]. Therefore, procurement of the exact CAS 208592-92-1 stereoisomer is mandatory for reproducing the published synthetic route and achieving the reported inhibitory profile.

Head‑to‑Head Quantitative Differentiation of CAS 208592-92-1 Against Its Closest Structural Analog


Oxidation State at C‑2 Determines Synthetic Utility: CAS 208592-92-1 vs. the 2‑Oxo Analog (CAS 208592-90-9)

CAS 208592-92-1 is the reduced piperidine form (C‑2 methylene), whereas the closest commercially cataloged analog, CAS 208592-90-9, contains a 2‑oxo group (lactam). The 2‑oxo compound is a precursor that requires an additional stereoselective reduction step to generate the saturated piperidine ring found in the final iminocyclitiol inhibitors [1]. The reduced form (CAS 208592-92-1) is therefore one step closer to the active pharmacophore and eliminates the need for a reduction step that can introduce epimerization risk and reduce overall yield. While no published head‑to‑head comparison of overall synthetic yields from these two intermediates exists, the patent literature explicitly describes the reduced piperidine scaffold as the direct precursor to the bioactive 1,5‑dideoxy‑1,5‑imino‑D‑glucitol core [2].

Hexosaminidase inhibitor synthesis Iminosugar intermediate Stereoselective reduction

Protecting‑Group Strategy: Tri‑O‑Benzyl vs. O‑Unprotected Intermediates for Downstream Selectivity Optimization

CAS 208592-92-1 carries benzyl ethers at O‑3, O‑4, and O‑6 positions. The Ho et al. study demonstrated that the final deprotected iminocyclitiol bearing free hydroxyl groups at these positions achieves a Ki of 0.69 nM against Hex B and 2.5×10⁵‑fold selectivity over O‑GlcNAcase [1]. The tri‑O‑benzyl intermediate is essential because premature deprotection would expose polar hydroxyl groups that complicate purification and limit the ability to introduce N‑alkyl or N‑acyl variations that fine‑tune isoform selectivity. In contrast, a hypothetical O‑unprotected piperidine intermediate would preclude the modular late‑stage diversification that yielded the most selective Hex inhibitors in the series [1].

Protecting group strategy N‑Acetyl‑β‑hexosaminidase selectivity Iminocyclitol SAR

High‑Value Application Scenarios for CAS 208592-92-1 Based on Established Evidence


Reproducing the Most Potent Known Hex B Inhibitor (Ki = 0.69 nM) for Osteoarthritis Target Validation

CAS 208592-92-1 is the documented intermediate used by Ho et al. to synthesize the lead iminocyclitol with a Ki of 0.69 nM against human Hex B [1]. Laboratories aiming to replicate this compound for target validation in osteoarthritis models—where Hex degrades cartilage glycosaminoglycans—must use this exact intermediate to ensure faithful reproduction of the published synthetic route and biological activity [1].

Generating Focused Libraries of Isoform‑Selective Hexosaminidase Inhibitors via Late‑Stage N‑Functionalization

The tri‑O‑benzyl protection of CAS 208592-92-1 allows selective deprotection and N‑functionalization at a late stage, a strategy that produced inhibitors with up to 2.5×10⁵‑fold selectivity for Hex B over O‑GlcNAcase [1]. This intermediate is therefore uniquely suited for medicinal chemistry campaigns that require modular diversification to optimize isoform selectivity.

Synthesis of 1,5‑Dideoxy‑1,5‑imino‑D‑glucitol Scaffolds for Lysosomal Storage Disorder Research

The patent literature explicitly claims 1,5‑dideoxy‑1,5‑imino‑D‑glucitol compounds as Hex inhibitors for treating hexosaminidase‑associated diseases, including lysosomal storage disorders [2]. CAS 208592-92-1 is a direct precursor to this core scaffold, making it a strategic starting material for preclinical programs targeting Sandhoff disease or Tay‑Sachs disease.

Quote Request

Request a Quote for N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.